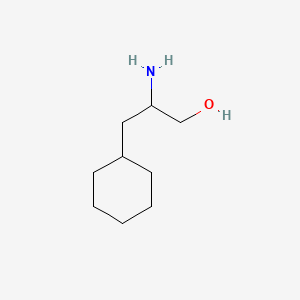

2-Amino-3-cyclohexylpropan-1-ol

説明

BenchChem offers high-quality 2-Amino-3-cyclohexylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-cyclohexylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C9H19NO |

|---|---|

分子量 |

157.25 g/mol |

IUPAC名 |

2-amino-3-cyclohexylpropan-1-ol |

InChI |

InChI=1S/C9H19NO/c10-9(7-11)6-8-4-2-1-3-5-8/h8-9,11H,1-7,10H2 |

InChIキー |

QWDRYURVUDZKSG-UHFFFAOYSA-N |

正規SMILES |

C1CCC(CC1)CC(CO)N |

配列 |

X |

製品の起源 |

United States |

An In-depth Technical Guide to 2-Amino-3-cyclohexylpropan-1-ol (CAS: 131288-67-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-cyclohexylpropan-1-ol, a pivotal chiral building block in contemporary drug discovery and development. With a focus on the (S)-enantiomer (CAS: 131288-67-0), this document delves into its chemical and physical properties, stereoselective synthesis, and critical applications, particularly its role as a key intermediate in the synthesis of direct renin inhibitors. Mechanistic insights into its interaction with the renin enzyme are discussed, alongside detailed protocols for its synthesis and analytical characterization. This guide is intended to be an essential resource for researchers and professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of a Chiral Amino Alcohol

2-Amino-3-cyclohexylpropan-1-ol, and specifically its (S)-enantiomer, has emerged as a molecule of significant interest in medicinal chemistry. Its structural resemblance to the amino acid phenylalanine, with a cyclohexyl ring replacing the phenyl group, imparts unique properties that are highly advantageous in drug design. This substitution enhances lipophilicity and metabolic stability, making it a valuable component in the development of peptidomimetics with improved pharmacokinetic profiles.

The primary application of (S)-2-Amino-3-cyclohexylpropan-1-ol is as a crucial precursor in the synthesis of a new class of antihypertensive drugs known as direct renin inhibitors. The most notable example is Aliskiren, the first orally active drug in this class approved for the treatment of hypertension.[1] This guide will explore the synthesis of this important chiral intermediate, its role in the structure and function of renin inhibitors, and the analytical methods required for its quality control.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-3-cyclohexylpropan-1-ol is fundamental for its application in synthesis and formulation. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 131288-67-0 ((S)-enantiomer) | [2] |

| Molecular Formula | C9H19NO | [2] |

| Molecular Weight | 157.25 g/mol | [2] |

| IUPAC Name | (2S)-2-amino-3-cyclohexylpropan-1-ol | [2] |

| Synonyms | (S)-2-Amino-3-cyclohexylpropanol, 3-Cyclohexyl-L-alaninol | |

| Appearance | White to off-white solid | [3] |

| Melting Point | 230 °C (dec.) (hydrochloride salt) | |

| pKa | 12.86 ± 0.10 (Predicted) | [2] |

| Optical Activity | [α]20/D +2.6° (c = 1 in methanol) (hydrochloride salt) | |

| Storage | Keep in dark place, Sealed in dry, 2-8°C | [2] |

Stereoselective Synthesis: A Pathway to Enantiopurity

The biological activity of pharmaceuticals is often dependent on their stereochemistry. Therefore, the enantioselective synthesis of (S)-2-Amino-3-cyclohexylpropan-1-ol is of paramount importance. A common and efficient route starts from the readily available amino acid L-phenylalanine, which is first converted to L-cyclohexylalanine. Subsequent reduction of the carboxylic acid functionality yields the desired chiral amino alcohol.

Synthesis of L-Cyclohexylalanine from L-Phenylalanine

The synthesis of the precursor, L-cyclohexylalanine, involves the catalytic hydrogenation of L-phenylalanine. This process reduces the aromatic ring to a cyclohexane ring while preserving the stereocenter.

Experimental Protocol:

-

Dissolution: Dissolve or suspend L-phenylalanine in a mixture of deionized water and isopropanol. Add hydrochloric acid to facilitate dissolution.[4]

-

Catalyst Addition: Add a Pt/Rh on activated carbon catalyst to the mixture.[4]

-

Hydrogenation: Transfer the mixture to a hydrogenation autoclave. Purge the system with nitrogen and then with hydrogen. Pressurize the autoclave with hydrogen (8-10 bar) and heat to 50-60°C.[4]

-

Reaction Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 6-8 hours.[4]

-

Work-up: After completion, cool the reactor, depressurize, and purge with nitrogen. Filter the hot reaction mixture to remove the catalyst and wash the catalyst with deionized water.[4]

-

Isolation: Concentrate the filtrate under reduced pressure to remove isopropanol. Adjust the pH of the residue to 5-6 with a sodium hydroxide solution to precipitate the product. Cool the solution to 0-10°C, collect the solid by filtration, wash with deionized water, and dry under vacuum.[4]

Figure 1: Synthesis of L-Cyclohexylalanine.

Reduction of L-Cyclohexylalanine to (S)-2-Amino-3-cyclohexylpropan-1-ol

The reduction of the carboxylic acid group of an amino acid to a primary alcohol requires a strong reducing agent due to the stability of the carboxylate anion. Lithium aluminum hydride (LiAlH4) is a common reagent for this transformation. To prevent unwanted side reactions, the amine group is often protected, for example, as a tert-butyloxycarbonyl (Boc) derivative.

Experimental Protocol (General Procedure for Amino Acid Reduction):

-

N-Protection (Optional but Recommended): React L-cyclohexylalanine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to obtain N-Boc-L-cyclohexylalanine.

-

Reduction: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath.[4]

-

Addition of Amino Acid: Add the N-Boc-L-cyclohexylalanine portion-wise to the LiAlH4 suspension, controlling the rate of addition to manage the evolution of hydrogen gas.[4]

-

Reflux: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, followed by refluxing for several hours to ensure complete reduction.[4]

-

Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.[4]

-

Isolation: Stir the resulting mixture until a white precipitate forms. Filter the precipitate and wash it thoroughly with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

-

Deprotection: If N-protection was used, remove the Boc group by treating the crude product with an acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.

-

Purification: The final product, (S)-2-Amino-3-cyclohexylpropan-1-ol, can be purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.

Figure 2: Reduction of L-Cyclohexylalanine to the corresponding amino alcohol.

Application in Drug Development: The Heart of Renin Inhibitors

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, and its overactivation can lead to hypertension. Renin, an aspartic protease, catalyzes the first and rate-limiting step of this cascade. Therefore, direct inhibition of renin is an attractive therapeutic strategy for managing hypertension.[1]

Mechanism of Action and the Role of the Cyclohexyl Moiety

(S)-2-Amino-3-cyclohexylpropan-1-ol serves as a crucial structural component in many direct renin inhibitors. In these inhibitors, the cyclohexylmethyl side chain is designed to mimic the side chain of leucine at the P1 position of the natural substrate, angiotensinogen. This bulky, lipophilic group fits snugly into the hydrophobic S1 pocket of the renin active site.[5][6]

The three-dimensional and conformationally restricted nature of the cyclohexyl group, compared to a more flexible alkyl chain, can reduce the entropic penalty upon binding, potentially leading to higher affinity.[7] X-ray crystallography studies of renin-inhibitor complexes have confirmed that the cyclohexyl group makes extensive van der Waals contacts with hydrophobic residues within the S1 pocket, thereby anchoring the inhibitor to the enzyme.[2][8]

Figure 3: Schematic of a renin inhibitor binding to the active site.

Analytical Characterization: Ensuring Quality and Purity

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of 2-Amino-3-cyclohexylpropan-1-ol, especially when it is intended for use in pharmaceutical synthesis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. For 2-Amino-3-cyclohexylpropan-1-ol, a normal-phase method using a polysaccharide-based chiral stationary phase (CSP) is a suitable approach.

Experimental Protocol (Adapted from similar compounds):

-

Column Selection: Utilize a polysaccharide-based CSP, such as one derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H). These columns are known for their broad applicability in separating a wide range of chiral compounds, including amino alcohols.[9][10]

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol. The ratio of these solvents is a critical parameter for optimizing the separation. A starting point could be a 90:10 (v/v) mixture of n-hexane and isopropanol.[9]

-

Mobile Phase Additives: For basic analytes like amino alcohols, the addition of a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1% v/v), can significantly improve peak shape and resolution by minimizing interactions with acidic sites on the silica support of the CSP.[9]

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is generally suitable for compounds lacking a strong chromophore.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 0.1-1.0 mg/mL. Ensure the sample is filtered through a 0.45 µm filter before injection.[9]

Optimization Strategy:

-

Vary the ratio of n-hexane to the alcohol modifier to fine-tune the retention and resolution. Increasing the alcohol content will generally decrease retention times.

-

Screen different alcohol modifiers (isopropanol, ethanol) as they can offer different selectivities.

-

Adjust the concentration of the amine additive to optimize peak symmetry.

Figure 4: Workflow for chiral HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex set of signals for the cyclohexyl protons in the upfield region (approximately 0.8-1.8 ppm). The protons of the propyl chain will appear as multiplets in the range of 1.0-3.8 ppm. The protons of the CH2OH group would likely be diastereotopic and appear as two distinct multiplets. The CH-NH2 proton would also be a multiplet. The OH and NH2 protons will be visible as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the cyclohexyl ring (typically in the 25-40 ppm range). The carbons of the propyl chain will resonate further downfield, with the carbon bearing the hydroxyl group (C1) expected around 60-65 ppm, the carbon with the amino group (C2) around 50-55 ppm, and the methylene carbon attached to the cyclohexyl ring (C3) around 40-45 ppm.

Conclusion

2-Amino-3-cyclohexylpropan-1-ol is a chiral building block of significant strategic importance in the pharmaceutical industry. Its unique structural features contribute to the enhanced pharmacological properties of the active pharmaceutical ingredients it is incorporated into, most notably the direct renin inhibitors. A thorough understanding of its synthesis, from readily available precursors, and the analytical methods for ensuring its enantiopurity are critical for its successful application. This guide provides a foundational framework for researchers and drug development professionals working with this versatile molecule, offering both theoretical insights and practical, field-proven methodologies.

References

-

Organic Syntheses. L-VALINOL. Coll. Vol. 7, p.534 (1990); Vol. 64, p.101 (1986). Available at: [Link]

-

Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available at: [Link]

- Ostermann, N., et al. (2013). A novel class of oral direct Renin inhibitors: highly potent 3,5-disubstituted piperidines bearing a tricyclic p3-p1 pharmacophore. Journal of Medicinal Chemistry, 56(6), 2196-2206.

- Saeed, A., & Ashraf, Z. (2009). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences, 121(5), 705-710.

- Sarver, R. W., et al. (2007). Binding thermodynamics of substituted diaminopyrimidine renin inhibitors. Analytical Biochemistry, 360(1), 30-40.

- Li, Y. H., & Lee, W. (2005). Liquid chromatographic enantiomer resolution of N-fluorenylmethoxycarbonyl α-amino acids and their ester derivatives on polysaccharide-derived chiral stationary phases.

- Hwang, S., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 106-108.

- Cronin, N. B., et al. (2000). X-ray structures of five renin inhibitors bound to saccharopepsin: exploration of active-site specificity. Journal of Molecular Biology, 303(5), 745-760.

- Sugunan, S., & Thomas, B. (2003). Sodium borohydride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.

- Dickman, D. A., et al. (1986). A convenient reduction of α-amino acids to 1,2-amino alcohols with retention of optical purity. Organic Syntheses, 64, 101.

- Nakano, M., et al. (1991). An orally active renin inhibitor: cyclohexylnorstatine-containing dipeptide (KRI-1314). Journal of Cardiovascular Pharmacology, 18(3), 467-473.

-

Bio-Rad. Bio NMR spectroscopy. Available at: [Link]

-

PubChem. 2-Amino-3-cyclohexylpropan-1-ol. Available at: [Link]

-

Australian Prescriber. (2008). Renin inhibitors – mechanisms of action. Available at: [Link]

- MDPI. (2022). Structure-Based Design and In Silico Evaluation of a Lipophilic Cyclooctanoyl- Derivative as a Renin Inhibitor: Lessons from Withdrawn Aliskiren. Molecules, 27(23), 8255.

- PubMed. (1991). Renin inhibitors containing a pyridyl amino diol derived C-terminus. Journal of Medicinal Chemistry, 34(11), 3346-3354.

-

ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?. Available at: [Link]

- PLOS One. (2014). Evaluating Molecular Mechanism of Hypotensive Peptides Interactions with Renin and Angiotensin Converting Enzyme. PLOS One, 9(3), e91051.

- Journal of Biological Chemistry. (2011). Structural basis for the specificity of renin-mediated angiotensinogen cleavage. Journal of Biological Chemistry, 286(38), 32979-32989.

- Polymer Chemistry. (2013). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry, 4(10), 2945-2948.

-

Digital CSIC. (2019). Three-component stereoselective enzymatic synthesis of amino-diols and amino-polyols. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Conformational study of a potent human renin inhibitor: X-ray crystal structure of isopropyl (2R,3S)-4-cyclohexyl-2-hydroxy-3-{N-[(2R)-2-morpholinocarbonylmethyl-3-(1-naphthyl)propionyl]-L-histidylamino}butyrate (KRI-1314), a pentapeptide analogue with amino acid sequence corresponding to the cleavage site of angiotensinogen - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. Structural basis for the specificity of renin-mediated angiotensinogen cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. phenomenex.com [phenomenex.com]

Chemo-Structural Analysis and Synthetic Utility of 2-Amino-3-cyclohexylpropan-1-ol

[1]

Executive Summary: The Structural "Switch"

In the landscape of medicinal chemistry, 2-Amino-3-cyclohexylpropan-1-ol (commonly referred to as L-Cyclohexylalaninol when derived from the S-isomer) represents a critical "lipophilic switch."[1] It serves as a saturated bio-isostere of L-Phenylalaninol.[1] By replacing the planar, aromatic phenyl ring with a chair-conformation cyclohexyl ring, researchers can dramatically alter the steric demand and lipophilicity (LogP) of a pharmacophore without changing its fundamental atomic connectivity.[1]

This guide details the physicochemical properties, validated synthesis protocols, and quality control metrics for this compound, designed for researchers optimizing peptide mimetics and chiral auxiliaries.

Chemical Identity & Fundamental Properties[1][2][3]

Nomenclature and Identification

The molecule exists primarily as a chiral entity.[1] The (S)-enantiomer is the most relevant in drug development due to its derivation from the natural amino acid L-Phenylalanine.[1]

| Property | Data |

| IUPAC Name | (2S)-2-Amino-3-cyclohexylpropan-1-ol |

| Common Name | L-Cyclohexylalaninol; (S)-Cyclohexylalaninol |

| Molecular Formula | C₉H₁₉NO |

| Molecular Weight (Free Base) | 157.25 g/mol |

| Molecular Weight (HCl Salt) | 193.71 g/mol |

| CAS Number (Free Base) | 131288-67-0 |

| CAS Number (HCl Salt) | 117160-99-3 |

| Chiral Center | C2 (S-configuration) |

Physicochemical Profile

Understanding the physical state is crucial for handling.[1] The free base is often a viscous liquid or low-melting solid, while the hydrochloride salt is a stable crystalline solid.[1]

| Parameter | Value (HCl Salt) | Value (Free Base) |

| Appearance | White crystalline powder | Colorless to pale yellow viscous liquid |

| Melting Point | 230°C (decomposition) | ~58–60°C (if solidified) |

| Solubility | Water, Methanol, Ethanol | DCM, Methanol, THF |

| pKa (Conjugate Acid) | ~9.5 (Amine) | N/A |

| Hygroscopicity | Moderate | High (Protect from moisture) |

Structural Significance in Drug Design

The transition from Phenylalaninol to Cyclohexylalaninol is not merely cosmetic; it induces specific pharmacological shifts:

-

Lipophilicity Boost: The saturation of the aromatic ring increases the LogP, enhancing blood-brain barrier (BBB) permeability for CNS-targeted drugs.[1]

-

Steric Bulk: The cyclohexyl group adopts a chair conformation, occupying more 3D space than the planar phenyl ring. This is vital for filling large hydrophobic pockets in protease enzymes (e.g., HIV protease, Renin).

-

Electronic Silence: Unlike the phenyl ring, the cyclohexyl group lacks

-

Validated Synthesis Protocols

The synthesis of high-purity (S)-2-Amino-3-cyclohexylpropan-1-ol typically follows two routes. The Stepwise Reduction Route (Method A) is preferred for industrial scalability and stereochemical integrity.[1]

Method A: Hydrogenation followed by Hydride Reduction (Recommended)

This method avoids the risk of racemization and over-reduction associated with direct hydrogenation of the amino alcohol.[1]

Step 1: Catalytic Hydrogenation of L-Phenylalanine[1]

-

Reagents: Rhodium on Carbon (5% Rh/C) or Platinum Oxide (PtO₂).[1]

-

Solvent: 1M Acetic Acid or Water/HCl.[1]

-

Conditions: 50–60 psi H₂, Room Temperature, 12–24 hours.

-

Mechanism: The aromatic ring is saturated to form L-Cyclohexylalanine (Cha) .[1]

Step 2: Reduction of L-Cyclohexylalanine to L-Cyclohexylalaninol[1]

-

Precursor: L-Cyclohexylalanine (obtained from Step 1).[1]

-

Reagent: Lithium Aluminum Hydride (LiAlH₄) or Borane-Dimethyl Sulfide (BH₃[1]·DMS).

-

Solvent: Anhydrous THF.

-

Protocol:

-

Suspend L-Cyclohexylalanine in dry THF under N₂ atmosphere at 0°C.

-

Add LiAlH₄ (2.5 equivalents) portion-wise (Caution: Exothermic).

-

Reflux for 4–8 hours.

-

Quench (Fieser Method): Cool to 0°C. Add water (

mL), 15% NaOH ( -

Filter the granular precipitate.[1] Concentrate filtrate to yield the amino alcohol.[1]

-

Figure 1: The stepwise synthetic pathway ensures the preservation of the chiral center at C2 while effectively saturating the ring and reducing the carboxylic acid.[1]

Analytical Characterization & Quality Control

To ensure the compound is suitable for pharmaceutical application (e.g., as a fragment in protease inhibitors), the following QC metrics must be met.

Proton NMR (¹H-NMR) Validation

-

Solvent: CDCl₃ or CD₃OD.[1]

-

Key Signals:

-

0.8–1.8 ppm: Multiplet (11H) corresponding to the Cyclohexyl ring protons and the

-

2.9–3.1 ppm: Multiplet (1H) for the Chiral Methine (

-

3.3–3.6 ppm: Multiplet (2H) for the Hydroxymethyl group (

-

Absence: No aromatic signals in the 7.0–7.5 ppm region (confirms complete hydrogenation).[1]

-

0.8–1.8 ppm: Multiplet (11H) corresponding to the Cyclohexyl ring protons and the

Quality Control Workflow

A self-validating system for batch release should follow this logic:

Figure 2: Quality Control Decision Tree. Critical checkpoints include verifying the absence of aromatic protons (NMR) and ensuring optical purity (Chiral HPLC).[1]

Pharmaceutical Applications

Peptidomimetics and Protease Inhibitors

2-Amino-3-cyclohexylpropan-1-ol is a vital scaffold in the design of Renin Inhibitors (hypertension) and HIV Protease Inhibitors .[1] The cyclohexyl group mimics the hydrophobic side chain of Phenylalanine but provides a "tighter" fit in hydrophobic S1/S1' pockets of enzymes due to its aliphatic nature.[1]

Chiral Auxiliaries and Ligands

The amino alcohol motif is a precursor to Chiral Oxazolines .[1] By reacting 2-Amino-3-cyclohexylpropan-1-ol with nitriles or carboxylic acids, researchers synthesize ligands used in asymmetric catalysis (e.g., Nozaki-Hiyama-Kishi reaction).[1] The steric bulk of the cyclohexyl group often induces higher stereoselectivity than the phenyl analog.[1]

References

Spectroscopic Unveiling of 2-Amino-3-cyclohexylpropan-1-ol: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Amino-3-cyclohexylpropan-1-ol. In the absence of publicly available experimental spectra, this document leverages predicted spectroscopic data to offer an in-depth interpretation of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and professionals in drug development, offering foundational knowledge for the identification, characterization, and quality control of this versatile amino alcohol.

Introduction: The Structural and Functional Significance of 2-Amino-3-cyclohexylpropan-1-ol

2-Amino-3-cyclohexylpropan-1-ol, with the molecular formula C9H19NO, is a chiral amino alcohol featuring a cyclohexyl moiety.[1] This structural combination imparts both lipophilic and hydrophilic characteristics, making it a valuable building block in medicinal chemistry and organic synthesis. Its potential applications include its use as a chiral auxiliary and as a scaffold for the synthesis of novel pharmaceutical agents.

Accurate spectroscopic characterization is paramount for confirming the identity and purity of 2-Amino-3-cyclohexylpropan-1-ol. This guide will delve into the theoretical underpinnings of its spectroscopic signatures, providing a roadmap for its analysis.

Caption: Molecular Structure of 2-Amino-3-cyclohexylpropan-1-ol

Infrared (IR) Spectroscopy: Mapping the Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-Amino-3-cyclohexylpropan-1-ol is predicted to exhibit characteristic absorption bands corresponding to its amine, hydroxyl, and aliphatic C-H bonds.

Table 1: Predicted Infrared (IR) Absorption Bands for 2-Amino-3-cyclohexylpropan-1-ol

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity |

| 3400-3200 | O-H (Alcohol) & N-H (Amine) | Stretching | Strong, Broad |

| 2960-2850 | C-H (Aliphatic) | Stretching | Strong |

| 1650-1580 | N-H (Amine) | Bending | Moderate |

| 1470-1440 | C-H (Alkyl) | Bending | Moderate |

| 1150-1050 | C-O (Alcohol) | Stretching | Strong |

| 1100-1000 | C-N (Amine) | Stretching | Moderate to Weak |

Causality Behind the Spectrum:

-

The Broad O-H and N-H Stretching Region: The presence of both a primary amine (-NH₂) and a hydroxyl (-OH) group leads to a broad absorption band in the 3400-3200 cm⁻¹ region. This broadening is a direct consequence of intermolecular hydrogen bonding, a key feature of this molecule. The N-H stretching of a primary amine is also expected to show two distinct peaks within this broad envelope.

-

Strong Aliphatic C-H Stretches: The cyclohexyl and propyl moieties contribute to strong C-H stretching vibrations just below 3000 cm⁻¹, characteristic of sp³ hybridized carbon atoms.

-

Diagnostic C-O and C-N Stretches: A strong band in the 1150-1050 cm⁻¹ region is indicative of the C-O single bond stretching of the primary alcohol. The C-N stretching vibration is typically weaker and appears in the 1100-1000 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 2-Amino-3-cyclohexylpropan-1-ol

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| OH & NH₂ | 1.5-3.5 | Broad Singlet |

| CH-OH | 3.4-3.7 | Multiplet |

| CH-NH₂ | 2.8-3.2 | Multiplet |

| CH₂-Cyclohexyl | 1.1-1.4 | Multiplet |

| CH-Cyclohexyl | 1.6-1.8 | Multiplet |

| Cyclohexyl CH₂ | 0.8-1.8 | Multiplet |

Interpretation of the ¹H NMR Spectrum:

-

Exchangeable Protons: The protons of the -OH and -NH₂ groups are acidic and undergo rapid exchange, typically resulting in broad singlet signals. Their chemical shifts can vary with concentration and solvent.

-

Diastereotopic Protons: The protons on the carbon bearing the hydroxyl group (CH₂OH) are diastereotopic due to the adjacent chiral center. This will likely lead to a complex multiplet.

-

Overlapping Signals: The numerous C-H protons of the cyclohexyl ring will produce a complex and overlapping series of multiplets in the upfield region (0.8-1.8 ppm).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Amino-3-cyclohexylpropan-1-ol

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₂-OH | ~65 |

| CH-NH₂ | ~55 |

| CH₂-Cyclohexyl | ~40 |

| CH-Cyclohexyl | ~35 |

| Cyclohexyl CH₂ | 25-35 |

Expert Insights on the ¹³C NMR Spectrum:

-

Downfield Signals: The carbons directly attached to the electronegative oxygen and nitrogen atoms (CH₂-OH and CH-NH₂) are the most deshielded and will appear at the lowest field (highest ppm values).

-

Aliphatic Region: The carbons of the cyclohexyl ring and the methylene bridge will resonate in the typical aliphatic region (25-40 ppm). The symmetry of the cyclohexyl ring will influence the number of distinct signals observed.

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through fragmentation analysis. For 2-Amino-3-cyclohexylpropan-1-ol (Molar Mass: 157.25 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 157, although it may be weak.

Predicted Fragmentation Pathway:

The molecule is expected to undergo characteristic fragmentation patterns, primarily through cleavage alpha to the heteroatoms (oxygen and nitrogen).

Caption: Predicted Mass Spectrometry Fragmentation of 2-Amino-3-cyclohexylpropan-1-ol

Key Fragment Ions:

-

Loss of the hydroxymethyl group (-CH₂OH): Cleavage between the carbon bearing the amine and the carbon bearing the hydroxyl group would result in a fragment ion at m/z 126.

-

Cleavage adjacent to the amine: Alpha-cleavage next to the nitrogen atom is a common fragmentation pathway for amines.

-

Loss of the cyclohexyl group: Fragmentation of the bond connecting the propyl chain to the cyclohexyl ring would generate a cyclohexyl cation at m/z 83.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) plates.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon. A longer relaxation delay and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS) Protocol

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Caption: Experimental Workflow for Spectroscopic Analysis

Conclusion

This technical guide provides a foundational understanding of the key spectroscopic features of 2-Amino-3-cyclohexylpropan-1-ol based on predicted data. The interpretations of the IR, ¹H NMR, ¹³C NMR, and MS spectra offer a comprehensive analytical framework for scientists working with this compound. While predicted data is a valuable tool, experimental verification remains the gold standard for unequivocal structural confirmation and purity assessment. The protocols outlined herein provide a clear path for obtaining such experimental data.

References

-

PubChem. 2-Amino-3-cyclohexylpropan-1-ol. National Center for Biotechnology Information. [Link]

Sources

Technical Guide: Biological Potential of 2-Amino-3-cyclohexylpropan-1-ol Derivatives

Executive Summary

This technical guide analyzes the medicinal chemistry and biological applications of 2-Amino-3-cyclohexylpropan-1-ol (also known as Cyclohexylalaninol ). As a reduced bioisostere of phenylalanine, this scaffold serves as a critical pharmacophore in drug discovery, particularly for Aspartyl Protease Inhibitors and Sphingosine-1-Phosphate (S1P) Receptor Modulators . Its unique combination of a bulky, lipophilic cyclohexyl tail and a polar amino-alcohol head group allows it to function as a transition-state mimic for peptide bond hydrolysis and a lipid-signaling mimetic.

Structural Analysis & Pharmacophore Modeling

The 2-Amino-3-cyclohexylpropan-1-ol scaffold is defined by three distinct pharmacophoric regions that dictate its biological interactions.

Bioisosterism: Phenyl vs. Cyclohexyl

Medicinal chemists frequently substitute the phenyl ring of phenylalanine with a cyclohexyl group to modulate physicochemical properties without altering steric bulk significantly.

-

Lipophilicity: The cyclohexyl group is more lipophilic (higher logP) than a phenyl ring, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

-

Electronic Character: Unlike the planar, electron-rich

-system of a phenyl ring, the cyclohexyl group is aliphatic and non-planar (chair conformation). This eliminates -

Metabolic Stability: The saturated ring is resistant to oxidative metabolism (e.g., hydroxylation) common to aromatic rings.

The Amino-Alcohol Motif (Transition State Mimicry)

The 1,2-amino-alcohol functionality is a classic Transition State Isostere for the tetrahedral intermediate formed during peptide bond hydrolysis.

-

Mechanism: In aspartyl proteases (e.g., Renin, HIV Protease), the hydroxyl group mimics the oxygen of the tetrahedral intermediate, forming hydrogen bonds with the catalytic aspartic acid residues. The amine mimics the nitrogen of the scissile bond but cannot be cleaved.

Visualization: Pharmacophore Map

The following diagram illustrates the functional logic of the scaffold.

Figure 1: Pharmacophore mapping of 2-Amino-3-cyclohexylpropan-1-ol linking structural features to biological targets.

Key Therapeutic Areas

Aspartyl Protease Inhibitors

Derivatives of 2-amino-3-cyclohexylpropan-1-ol are potent inhibitors of aspartyl proteases. The scaffold acts as a non-cleavable mimic of the P1-P1' peptide bond.

-

Renin Inhibitors: The cyclohexyl group fits snugly into the large, hydrophobic S1 pocket of Renin. First-generation inhibitors often utilized this scaffold to improve oral bioavailability compared to purely peptide-based inhibitors.

-

HIV Protease Inhibitors: While modern HIV drugs use complex cores, early research highlighted the efficacy of cyclohexylalanine-derived amino alcohols in blocking the catalytic tunnel of HIV-1 protease.

-

Antimalarial (Plasmepsin): Plasmodium falciparum relies on plasmepsins (aspartic proteases) to degrade hemoglobin. Cyclohexyl-based inhibitors have shown nanomolar potency against Plasmepsin II and IV.

S1P Receptor Modulators (Immunology)

The structure of 2-amino-3-cyclohexylpropan-1-ol bears a striking resemblance to Sphingosine and Fingolimod (FTY720) .

-

Mechanism: The primary hydroxyl group can be phosphorylated in vivo by sphingosine kinases (SphK2). The resulting phosphate mimics Sphingosine-1-Phosphate (S1P), acting as a potent agonist for S1P receptors (S1P1, S1P3-5).

-

Therapeutic Outcome: Agonism of S1P1 leads to receptor internalization and degradation, causing functional antagonism.[1] This sequesters lymphocytes in lymph nodes, preventing them from attacking tissues in autoimmune diseases like Multiple Sclerosis.

Antimicrobial & Antitubercular Activity

Lipophilic amino alcohols disrupt bacterial cell wall synthesis. Derivatives with extended alkyl chains attached to the amine (N-alkylation) have demonstrated activity against Mycobacterium tuberculosis (Mtb) by inhibiting ethambutol-sensitive pathways or disrupting membrane potential.

Experimental Protocols

Synthesis of 2-Amino-3-cyclohexylpropan-1-ol

Objective: Produce high-purity (S)-2-amino-3-cyclohexylpropan-1-ol from L-Phenylalanine.

Reagents:

-

L-Phenylalanine[2]

-

Lithium Aluminum Hydride (LiAlH4) or Borane-Dimethyl Sulfide (BH3·DMS)

-

Rhodium on Alumina (Rh/Al2O3) or Platinum Oxide (PtO2)

-

Tetrahydrofuran (THF), anhydrous

-

Acetic Acid / Methanol

Protocol:

-

Reduction of Carboxylic Acid:

-

Suspend L-Phenylalanine (10 mmol) in anhydrous THF (50 mL) under Argon.

-

Add BH3·DMS (25 mmol) dropwise at 0°C.

-

Reflux for 12 hours. Quench with MeOH.

-

Result: L-Phenylalaninol.

-

-

Catalytic Hydrogenation (Ring Saturation):

-

Dissolve L-Phenylalaninol (5 mmol) in 5% Acetic Acid/MeOH (30 mL).

-

Add 5% Rh/Al2O3 catalyst (10 wt%).

-

Hydrogenate at 50-60 psi H2 pressure in a Parr shaker for 18 hours at RT.

-

Note: Rhodium is preferred over Palladium to avoid hydrogenolysis of the benzylic C-N bond (though less risky in the alcohol, it is critical to preserve the chiral center).

-

-

Purification:

-

Filter catalyst through Celite.

-

Concentrate filtrate and basify with 1M NaOH.

-

Extract with Dichloromethane (DCM). Dry over Na2SO4.

-

Recrystallize from Hexane/Ethyl Acetate.

-

Validation:

-

1H NMR (CDCl3): Look for loss of aromatic protons (7.1-7.4 ppm) and appearance of broad multiplet (0.8-1.8 ppm) for cyclohexyl ring.

-

Mass Spec: [M+H]+ = 158.15.

In Vitro FRET-Based Protease Inhibition Assay

Objective: Determine the IC50 of a cyclohexyl-derivative against a model aspartyl protease (e.g., BACE1 or HIV Protease).

Reagents:

-

FRET Peptide Substrate (e.g., specific sequence containing Edans/Dabcyl pair).

-

Recombinant Protease Enzyme.

-

Assay Buffer (50 mM Sodium Acetate, pH 4.5).

-

Test Compound (DMSO stock).

Workflow:

-

Preparation: Dilute test compound in Assay Buffer to 10x final concentration (series of 8 concentrations).

-

Enzyme Addition: Add 10 µL of Enzyme solution to 96-well black plate.

-

Inhibitor Incubation: Add 10 µL of Test Compound. Incubate 15 min at RT to allow equilibrium binding.

-

Substrate Initiation: Add 80 µL of FRET Substrate (5 µM final).

-

Measurement: Monitor fluorescence (Ex 340 nm / Em 490 nm) kinetically for 30 mins.

-

Analysis: Calculate initial velocity (

). Plot % Inhibition vs. Log[Concentration] to determine IC50.

Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes how structural modifications to the 2-amino-3-cyclohexylpropan-1-ol core affect biological activity.

| Modification Site | Chemical Change | Biological Effect | Target Application |

| Cyclohexyl Ring | Expansion to Cycloheptyl | Increased lipophilicity; steric clash in S1 pocket. | Protease Inhibitors (Specific) |

| Cyclohexyl Ring | 4-Substitution (e.g., -OH, -F) | Modulates metabolic stability; polar interactions. | S1P Modulators |

| Amine (N) | Acylation (Amide formation) | Removes basicity; creates peptide bond mimic. | HIV/Renin Inhibitors |

| Amine (N) | Alkylation (Secondary amine) | Retains basicity; increases membrane permeability. | Antitubercular / Antimalarial |

| Hydroxyl (O) | Phosphorylation | Creates active S1P agonist species. | Immunosuppressants (MS) |

| Hydroxyl (O) | Oxidation to Aldehyde | Increases reactivity (reversible covalent inhibition). | Cysteine Protease Inhibitors |

Visualizing the Synthesis Workflow

Figure 2: Synthetic route converting L-Phenylalanine to the target cyclohexyl amino alcohol.

References

-

PubChem. 2-Amino-3-cyclohexylpropan-1-ol Compound Summary. National Library of Medicine. Available at: [Link]

-

Kaelin, D. E., et al. (2007).[3] 4-arylcyclohexylalanine analogs as potent, selective, and orally active inhibitors of dipeptidyl peptidase IV.[3] Bioorganic & Medicinal Chemistry Letters.[3] Available at: [Link]

-

Hamada, M., et al. (2010). Removal of sphingosine 1-phosphate receptor-3 (S1P3) agonism is essential... to obtain immunomodulating 2-aminopropane-1,3-diol S1P1 agonists.[4] Journal of Medicinal Chemistry. Available at: [Link]

-

Patick, A. K., et al. (2005).[5] Protease inhibitors and their peptidomimetic derivatives as potential drugs.[5] Clinical Microbiology Reviews. Available at: [Link]

Sources

- 1. Modulators of the Sphingosine 1-Phosphate Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mmsl.cz [mmsl.cz]

- 3. 4-arylcyclohexylalanine analogs as potent, selective, and orally active inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Removal of sphingosine 1-phosphate receptor-3 (S1P(3)) agonism is essential, but inadequate to obtain immunomodulating 2-aminopropane-1,3-diol S1P(1) agonists with reduced effect on heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protease inhibitors and their peptidomimetic derivatives as potential drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic deployment of (S)-2-Amino-3-cyclohexylpropan-1-ol as a Chiral Building Block in Modern Synthesis

Abstract

In the landscape of contemporary asymmetric synthesis, the strategic selection of chiral building blocks is paramount to achieving high levels of stereocontrol in the construction of complex molecular architectures. Among these, (S)-2-amino-3-cyclohexylpropan-1-ol has emerged as a versatile and highly effective synthon, particularly in the development of pharmaceutical agents. Its utility is prominently showcased in the synthesis of the direct renin inhibitor, Aliskiren, a testament to its efficacy in imparting specific, three-dimensional orientations that are critical for biological activity. This technical guide provides an in-depth exploration of (S)-2-amino-3-cyclohexylpropan-1-ol as a chiral building block, detailing its synthesis, physicochemical properties, and, most importantly, the mechanistic underpinnings of its application in stereoselective synthesis. We will delve into the strategic advantages conferred by its structural features, particularly the bulky cyclohexyl group, and provide detailed protocols for its preparation and use, aimed at researchers, scientists, and professionals in drug development.

Introduction: The Role of Chiral Building Blocks in Asymmetric Synthesis

The synthesis of single-enantiomer pharmaceuticals is a cornerstone of modern drug development, as the biological activity of a molecule is intrinsically linked to its three-dimensional structure. Chiral building blocks, which are enantiomerically pure molecules incorporated into a synthetic route, represent a powerful strategy for introducing and controlling stereochemistry.[1] These synthons act as a foundational source of chirality, guiding the formation of new stereocenters in a predictable manner. (S)-2-amino-3-cyclohexylpropan-1-ol is a prime example of such a building block, offering a unique combination of a primary amine, a primary alcohol, and a sterically demanding cyclohexyl group, all arranged around a defined stereocenter.

Physicochemical Properties of 2-Amino-3-cyclohexylpropan-1-ol

A thorough understanding of the physical and chemical properties of a chiral building block is essential for its effective application in synthesis.

| Property | Value | Source |

| Molecular Formula | C9H19NO | [2] |

| Molecular Weight | 157.25 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 230 °C (dec.) (for the hydrochloride salt) | [3] |

| Optical Rotation ([α]20/D) | +2.6° (c = 1 in methanol) (for the (S)-enantiomer hydrochloride) | [3] |

| Topological Polar Surface Area | 46.2 Ų | [4] |

These properties highlight the compound's relatively simple structure, yet its chirality and functional handles make it a valuable tool in synthesis.

Asymmetric Synthesis of (S)-2-Amino-3-cyclohexylpropan-1-ol

The most common and efficient route to enantiomerically pure (S)-2-amino-3-cyclohexylpropan-1-ol begins with the readily available and relatively inexpensive chiral pool starting material, L-cyclohexylalanine. This approach leverages the inherent chirality of the natural amino acid, which is a key principle of chiral pool synthesis.[5] The synthesis involves two main steps: N-protection of the amino group followed by the reduction of the carboxylic acid.

Synthetic Workflow

Caption: Synthetic workflow for (S)-2-Amino-3-cyclohexylpropan-1-ol.

Detailed Experimental Protocol

Step 1: N-Boc Protection of L-Cyclohexylalanine

This step is crucial to prevent side reactions involving the amine functionality during the subsequent reduction step.

-

Procedure: To a solution of L-cyclohexylalanine (1.0 equiv) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 equiv) and stir until all solids dissolve. Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours. After completion (monitored by TLC), acidify the reaction mixture to pH 2-3 with a cold 1M HCl solution. Extract the product with ethyl acetate (3 x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-cyclohexylalanine as a white solid.[6]

Step 2: Reduction of N-Boc-L-cyclohexylalanine to N-Boc-(S)-2-amino-3-cyclohexylpropan-1-ol

The reduction of the carboxylic acid to the corresponding primary alcohol is a key transformation. Several reducing agents can be employed, with sodium borohydride in the presence of a Lewis acid or a mixed anhydride approach being common.

-

Procedure (Mixed Anhydride Method): Dissolve N-Boc-L-cyclohexylalanine (1.0 equiv) in anhydrous THF and cool to -15 °C. Add N-methylmorpholine (1.1 equiv) followed by the dropwise addition of isobutyl chloroformate (1.1 equiv), maintaining the temperature below -10 °C. Stir the resulting mixture for 30 minutes. In a separate flask, dissolve sodium borohydride (2.0 equiv) in water and cool to 0 °C. Add the freshly prepared mixed anhydride solution dropwise to the sodium borohydride solution. Stir the reaction mixture for 2-3 hours at 0 °C. Quench the reaction by the slow addition of 1M HCl. Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give N-Boc-(S)-2-amino-3-cyclohexylpropan-1-ol.

Step 3: N-Boc Deprotection

The final step involves the removal of the Boc protecting group to liberate the free amino alcohol.

-

Procedure: Dissolve the N-Boc protected amino alcohol in a suitable solvent such as dichloromethane or methanol. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).[7] Remove the solvent and excess acid under reduced pressure to obtain the desired (S)-2-amino-3-cyclohexylpropan-1-ol, typically as its corresponding salt.

Application in the Synthesis of Aliskiren: A Case Study

The antihypertensive drug Aliskiren is a potent and selective inhibitor of the enzyme renin.[8] Its synthesis provides a compelling example of the strategic use of (S)-2-amino-3-cyclohexylpropan-1-ol as a chiral building block to install a key stereocenter.

Retrosynthetic Analysis and the Role of the Chiral Building Block

A retrosynthetic analysis of Aliskiren reveals that the complex molecule can be disconnected into simpler fragments. One of the key fragments is a chiral epoxide derived from (S)-2-amino-3-cyclohexylpropan-1-ol. This highlights the importance of our target building block in the overall synthetic strategy.

Caption: Retrosynthetic analysis of Aliskiren.

Synthetic Elaboration and Stereochemical Control

In the forward synthesis, (S)-2-amino-3-cyclohexylpropan-1-ol is first converted to a chiral epoxide. This epoxide then undergoes a nucleophilic ring-opening reaction with an organometallic reagent derived from the aromatic portion of the Aliskiren molecule.

The stereochemical outcome of this ring-opening reaction is dictated by the inherent chirality of the epoxide, which in turn is derived from our starting amino alcohol. The bulky cyclohexyl group plays a crucial role in this process by sterically shielding one face of the epoxide, thereby directing the incoming nucleophile to attack from the less hindered face. This results in the formation of the desired diastereomer with high selectivity. This is a classic example of substrate-controlled diastereoselection, where the stereochemistry of the starting material dictates the stereochemistry of the product.[9]

The precise control over the stereochemistry at this position is critical for the biological activity of Aliskiren, as it ensures the correct orientation of the substituents for optimal binding to the active site of the renin enzyme.[8]

The Strategic Advantage of the Cyclohexyl Group

The choice of a cyclohexyl group in this chiral building block is not arbitrary. Its steric bulk is a key feature that contributes to its effectiveness in stereocontrol. In many asymmetric transformations, the difference in steric hindrance between the substituents on a chiral auxiliary or building block is what determines the facial selectivity of a reaction. The large, conformationally restricted cyclohexyl group creates a significant steric bias, effectively blocking one approach of a reagent to a reactive center. This leads to high diastereoselectivity in reactions such as nucleophilic additions to derivatives of 2-amino-3-cyclohexylpropan-1-ol.[10]

Conclusion

(S)-2-amino-3-cyclohexylpropan-1-ol is a valuable and versatile chiral building block in modern organic synthesis. Its ready availability from the chiral pool, coupled with its unique structural features, makes it an excellent choice for the introduction of chirality in a controlled and predictable manner. The successful application of this building block in the synthesis of the renin inhibitor Aliskiren underscores its importance in the development of complex pharmaceutical agents. The principles of stereocontrol demonstrated with this amino alcohol, particularly the role of steric hindrance provided by the cyclohexyl group, are broadly applicable and serve as a guide for the rational design of other chiral synthons. This guide has provided a comprehensive overview of the synthesis and application of (S)-2-amino-3-cyclohexylpropan-1-ol, equipping researchers and drug development professionals with the knowledge to effectively utilize this powerful tool in their own synthetic endeavors.

References

-

Hanessian, S., Guesné, S., & Chénard, E. (2010). Total synthesis of "aliskiren": the first renin inhibitor in clinical practice for hypertension. Organic letters, 12(8), 1816–1819. [Link]

-

Rossi, S., Benaglia, M., & Porta, R. (2015). A Stereoselective Catalytic Nitroaldol Reaction as the Key Step in a Strategy for the Synthesis of the Renin Inhibitor Aliskiren. European Journal of Organic Chemistry, 2015(8), 1735-1743. [Link]

- Hanessian, S., Guesné, S., Chénard, E., & Cusson, J. P. (2010). Total Synthesis of “Aliskiren”: The First Renin Inhibitor in Clinical Practice for Hypertension. Organic Letters, 12(8), 1816-1819.

-

Lindsay, K. B., & Skrydstrup, T. (2006). Formal total synthesis of the potent renin inhibitor aliskiren: application of a SmI2-promoted acyl-like radical coupling. The Journal of organic chemistry, 71(13), 4766–4777. [Link]

- Shan, F., et al. (2015). The development of a complementary pathway for the synthesis of aliskiren. Organic & Biomolecular Chemistry, 13(3), 786-793.

- Maibaum, J., et al. (2007). Structural Modification of the P2' Position of 2,7-Dialkyl-Substituted 5(S)-Amino-4(S)-hydroxy-8-phenyl-octanecarboxamides: The Discovery of Aliskiren, a Potent Nonpeptide Human Renin Inhibitor Active after Once Daily Dosing in Marmosets. Journal of Medicinal Chemistry, 50(20), 4832-4844.

-

Enantioselective Synthesis Amino Acids and Amino Alcohols. (n.d.). iqog.csic.es. Retrieved February 18, 2026, from [Link]

-

Chiral auxiliary - Wikipedia. (n.d.). en.wikipedia.org. Retrieved February 18, 2026, from [Link]

-

Suna, E. (n.d.). Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. Retrieved February 18, 2026, from [Link]

-

Diastereoselective synthesis of vicinal amino alcohols. (n.d.). Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(40), 23835-23841.

- Zinelaabidine, C., Souad, O., Zoubir, J., Malika, B., & Nour-Eddine, A. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.

- Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. (2015). RSC Advances, 5(115), 94967-94972.

- Neelam, U. K., Gangula, S., Vummenthala, P. R., & Bandichhor, R. (2014). Aliskiren Synthetic Routes. Chemistry & Biology Interface, 4(6), 363-373.

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(40), 23835–23841.

-

2-Amino-3-cyclohexylpropan-1-ol. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-3-cyclohexylpropan-1-ol | C9H19NO | CID 4068950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Highly diastereoselective Diels-Alder reaction using a chiral auxiliary derived from levoglucosenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Enantioselective Synthesis Amino Acids and Amino Alcohols [ursa.cat]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The development of a complementary pathway for the synthesis of aliskiren - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]

The following technical guide details the chemical architecture, synthesis, and applications of 2-Amino-3-cyclohexylpropan-1-ol (also known as L-Cyclohexylalaninol ). This document is structured for researchers in medicinal chemistry and asymmetric catalysis.

A Versatile Chiral Auxiliary and Peptidomimetic Scaffold

Executive Summary

2-Amino-3-cyclohexylpropan-1-ol (CAS: 131288-67-0 for S-isomer) is a critical chiral building block in modern organic synthesis. Structurally, it is the reduced form of L-cyclohexylalanine and a saturated analog of L-phenylalaninol. Its primary utility lies in two distinct fields:

-

Medicinal Chemistry: As a transition-state mimic in protease inhibitors (specifically Renin and HIV protease) where the cyclohexyl group provides enhanced hydrophobic binding compared to aromatic analogs.

-

Asymmetric Catalysis: As a steric controller in the synthesis of Bis(oxazoline) (BOX) and Pyridine-bis(oxazoline) (PyBOX) ligands, offering a "bulky" aliphatic alternative to phenyl- or isopropyl-substituted ligands.

Chemical Identity & Structural Analysis

Unlike its aromatic counterpart (Phenylalaninol), L-Cyclohexylalaninol possesses a flexible, lipophilic cyclohexane ring. This saturation alters the electronic properties (removing

Table 1: Physicochemical Profile

| Property | Data | Note |

| IUPAC Name | (2S)-2-amino-3-cyclohexylpropan-1-ol | |

| Common Name | L-Cyclohexylalaninol | |

| CAS Number | 131288-67-0 (Free Base)117160-99-3 (HCl Salt) | |

| Molecular Formula | ||

| Molecular Weight | 157.26 g/mol | |

| Melting Point | 230 °C (dec.)[1] (HCl salt) | High thermal stability |

| Chirality | S-configuration | Derived from L-Amino Acids |

| Solubility | Soluble in MeOH, EtOH, DMSO | Sparingly soluble in non-polar solvents |

Synthetic Architectures

The synthesis of 2-Amino-3-cyclohexylpropan-1-ol generally follows two main strategies. The choice depends on the availability of starting materials and the need to avoid racemization.

Strategy A: Hydrogenation of L-Phenylalaninol (The "Green" Route)

This is the preferred industrial route as it utilizes the inexpensive "Chiral Pool" material L-Phenylalaninol. The aromatic ring is reduced using heterogeneous catalysis.

-

Catalyst: Rhodium on Carbon (5% Rh/C) or Rhodium on Alumina.

-

Conditions: Moderate pressure (40-50 psig), 60°C, Methanol.

-

Advantage: One-step procedure; typically retains optical purity if temperature is controlled.

Strategy B: Reduction of L-Cyclohexylalanine (The "Classical" Route)

Used when L-Cyclohexylalanine is already available.

-

Reagents:

(Lithium Aluminum Hydride) or -

Conditions: Reflux in THF.

-

Disadvantage:

is hazardous at scale; requires careful quenching.

Visualization: Synthetic Pathways

The following diagram illustrates the two primary pathways and the subsequent conversion to Oxazoline ligands.

Figure 1: Convergent synthetic pathways to L-Cyclohexylalaninol and downstream application in ligand synthesis.

Applications in Drug Discovery: Peptidomimetics

L-Cyclohexylalaninol is a cornerstone in the design of Renin Inhibitors and other aspartyl protease inhibitors.

Mechanism of Action: The Hydrophobic Collapse

In protease active sites (e.g., the S1 pocket of Renin), the enzyme often recognizes the side chain of Phenylalanine. However, replacing the flat phenyl ring with a "fat" cyclohexyl ring often improves binding affinity due to:

-

Shape Complementarity: The cyclohexane ring is puckered (chair conformation), filling the hydrophobic pocket more effectively than a planar benzene ring.

-

Desolvation Penalty: The saturated ring is more lipophilic, driving the "hydrophobic collapse" that expels water from the active site.

Case Study: Renin Inhibitors

Research into orally bioavailable renin inhibitors (such as precursors to Aliskiren or related transition-state analogs) utilized cyclohexylalanine derivatives to mimic the

Mechanistic Insight: The amino group of the scaffold typically hydrogen bonds with the catalytic aspartic acid residues (Asp32/Asp215 in Renin), while the hydroxyl group can be modified to extend into the

pocket.

Applications in Asymmetric Catalysis: Ligand Design

In the field of asymmetric catalysis, steric bulk is the dial that chemists turn to control enantioselectivity.

The "Cyclohexyl Effect" in BOX Ligands

Bis(oxazoline) (BOX) ligands derived from L-Cyclohexylalaninol are often compared to those derived from Valinol (Isopropyl) and Phenylalaninol (Phenyl).

-

Steric Volume: Cyclohexyl > Isopropyl > Phenyl.

-

Outcome: In reactions like the Copper-catalyzed Cyclopropanation or Diels-Alder reactions , the cyclohexyl-BOX ligands often yield higher enantiomeric excess (ee) because the bulky ring more effectively blocks one face of the coordinating metal center.

Figure 2: Schematic of a Metal-BOX complex showing how the cyclohexyl groups create a chiral pocket around the metal center.

Experimental Protocols

Protocol A: Synthesis via Hydrogenation of L-Phenylalaninol

Adapted from ACS Publications (Snippet 1.1)

Reagents:

-

L-Phenylalaninol (10.0 g, 66 mmol)

-

Rhodium on Carbon (5% Rh/C, 1.0 g)

-

Methanol (50 mL)

-

Acetic Acid (Optional, if HCl salt is desired directly)

Step-by-Step:

-

Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve L-Phenylalaninol in Methanol.

-

Catalyst Addition: Carefully add 5% Rh/C catalyst (Caution: Pyrophoric when dry; use wet catalyst or add under Argon).

-

Hydrogenation: Seal the reactor. Purge with

(3x) and then -

Reaction: Heat to 60°C and stir vigorously for 16-24 hours . Monitor by TLC (Eluent: 10% MeOH in DCM; stain with Ninhydrin). The UV-active spot of Phenylalaninol should disappear.

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the catalyst. (Wash the pad with MeOH).[1]

-

Isolation: Concentrate the filtrate under reduced pressure to yield L-Cyclohexylalaninol as a colorless oil or white solid.

-

Validation:

NMR should show the disappearance of aromatic protons (7.1-7.4 ppm) and the appearance of a multiplet envelope (0.8-1.8 ppm) for the cyclohexane ring.

-

Protocol B: Synthesis of Cyclohexyl-BOX Ligand

Reagents:

-

L-Cyclohexylalaninol (2.2 equiv)

-

Dimethylmalononitrile (1.0 equiv)

- (catalytic, 0.05 equiv)

-

Chlorobenzene (Solvent)

Step-by-Step:

-

Mix the dinitrile and amino alcohol in chlorobenzene.

-

Add catalytic

. -

Reflux for 24-48 hours. Ammonia gas is evolved (ensure venting).

-

Cool, dilute with DCM, and wash with water.

-

Purify via column chromatography (Silica gel, Hexane/EtOAc) to obtain the Bis(oxazoline).

References

-

Reductions of Aromatic Amino Acids and Derivatives. Journal of Organic Chemistry. Describes the Rh/C hydrogenation protocol.

-

Design and optimization of renin inhibitors: Orally bioavailable alkyl amines. Bioorganic & Medicinal Chemistry Letters. Details the use of cyclohexylalanine derivatives in drug design.

-

Microwave-assisted rapid synthesis of chiral oxazolines. Organic & Biomolecular Chemistry. Discusses the synthesis of ligands from amino alcohols.

-

PubChem Compound Summary: 2-Amino-3-cyclohexylpropan-1-ol. National Center for Biotechnology Information. Physical properties and safety data.

-

Siponimod (BAF312) Discovery. ACS Medicinal Chemistry Letters. Contextualizes the "amino carboxylate" and cyclohexyl pharmacophores in S1P modulators.

Sources

Comprehensive Technical Guide: Safety and Handling of 2-Amino-3-cyclohexylpropan-1-ol

[1]

Executive Summary

2-Amino-3-cyclohexylpropan-1-ol (often referred to as L-Cyclohexylalaninol or Cha-ol) is a critical chiral building block used extensively in the synthesis of renin inhibitors, peptide mimetics, and pharmaceutical intermediates.[1] Its bifunctional nature—containing both a primary amine and a primary alcohol—imparts specific chemical reactivities and hazards.[1]

While hydrochloride salts of this compound are often classified merely as irritants, the free base form exhibits significant basicity and potential corrosivity.[1] This guide establishes a "Safety First" protocol, treating the compound with the rigor required for corrosive, hygroscopic amines, ensuring data integrity and personnel safety in high-stakes research environments.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the physical state is the first step in risk mitigation.[1] The free base is often a waxy solid or viscous oil, while the salt is a crystalline solid.[1]

| Property | Data | Relevance to Safety |

| Chemical Name | (S)-2-Amino-3-cyclohexylpropan-1-ol | Primary Identifier |

| CAS Number | 10138-55-3 (Free Base) 117160-99-3 (HCl Salt) | Verification required before handling.[1] |

| Molecular Formula | C | |

| Molecular Weight | 157.26 g/mol (Base) | Calculation of molarity/stoichiometry.[1] |

| Physical State | Waxy Solid / Oil (Base) Crystalline Solid (Salt) | Oils permeate gloves faster than solids.[1] |

| Solubility | Soluble in alcohols, DCM, acidic water.[1] | Dictates solvent choice for spill cleanup.[1] |

| Basicity (pKa) | ~10-11 (Estimated for amine) | High. Capable of causing chemical burns.[1] |

Hazard Identification & Toxicology (GHS)

Critical Distinction: The hazard profile shifts significantly between the free base and the salt.[1]

GHS Classification (Free Base Strategy)

Adopting the Precautionary Principle for the unprotonated amine.[1]

-

Skin Corrosion/Irritation: Category 1B/1C (Causes severe skin burns and eye damage).[1] Rationale: Primary aliphatic amines can saponify skin lipids.[1]

-

Serious Eye Damage: Category 1 (Irreversible effects).[1][2]

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][3]

GHS Classification (HCl Salt)

-

Skin Irritation: Category 2 (Causes skin irritation).[1]

-

Eye Irritation: Category 2A (Causes serious eye irritation).[1]

-

STOT-SE: Category 3 (May cause respiratory irritation).[1]

Expert Insight: Never assume the "Safety" of the salt implies the safety of the reaction mixture. If you use the HCl salt in a basic reaction (e.g., with TEA or NaH), you generate the free amine in situ, instantly elevating the hazard level to Corrosive .[1]

Risk Management & Engineering Controls

The primary defense against this compound is containment.[1]

Engineering Control Matrix

| Operation | Control Measure | Rationale |

| Weighing (Solid/Salt) | Enclosed Analytical Balance or Powder Hood | Prevents inhalation of fine particulates (STOT-SE 3).[1] |

| Dispensing (Liquid/Oil) | Fume Hood (Face velocity > 100 fpm) | Mitigates vapor exposure and odor; contains splashes.[1] |

| Reaction Setup | Inert Atmosphere (N | Compound is Hygroscopic and absorbs CO |

| Storage | Desiccator / Glove Box | Prevents degradation and moisture uptake.[1] |

Visualizing the Risk Assessment Flow

The following logic tree dictates the operational setup based on the chemical form.

Figure 1: Risk Assessment Decision Tree. Note the escalation pathway: neutralizing the salt in-situ requires adopting "Corrosive" handling protocols.

Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for the free base form due to the potential for rapid skin absorption and caustic burns.[1]

Operational Protocols

Storage and Stability[1]

-

Temperature: Store at 2–8°C .

-

Atmosphere: Store under Argon or Nitrogen.[1] The amine group reacts with atmospheric CO

to form carbamates, reducing purity and yield.[1] -

Container: Tightly sealed glass or PTFE.[1] Avoid metal containers that may corrode.[1]

Handling & Synthesis Preparation[1]

-

Equilibration: Allow the container to warm to room temperature before opening to prevent water condensation on the hygroscopic solid/oil.[1]

-

Solvent Choice: Dissolve in anhydrous Methanol, Ethanol, or DCM.[1] Avoid acetone if primary amine reactivity is preserved (Schiff base formation).[1]

-

Quenching: When used as a reagent, ensure residual amine is neutralized with dilute acid (e.g., 1M HCl) before workup to move it to the aqueous layer or render it non-volatile.[1]

Spill Response Workflow

A spill of the free base is a corrosive hazard.[1] Do not wipe with paper towels immediately (exothermic reaction potential).[1]

Figure 2: Spill Response Protocol.[1] Immediate neutralization of the amine residue is critical to prevent surface corrosion.

Waste Disposal & Environmental Compliance

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4068950, 2-Amino-3-cyclohexylpropan-1-ol.[1] Retrieved February 18, 2026 from [Link]

Disclaimer: This guide is for informational purposes only and does not substitute for a site-specific Risk Assessment. Always consult the official Safety Data Sheet (SDS) provided by your specific vendor before handling.

Application Notes and Protocols for Asymmetric Synthesis Using (S)-2-Amino-3-cyclohexylpropan-1-ol as a Chiral Catalyst

Introduction: The Advantage of Steric Hindrance in Asymmetric Catalysis

In the field of asymmetric synthesis, where the selective creation of a specific stereoisomer is paramount, the design of chiral catalysts is a key determinant of success. (S)-2-Amino-3-cyclohexylpropan-1-ol stands out as a highly effective chiral ligand and organocatalyst, particularly in carbon-carbon bond-forming reactions. Its efficacy is largely attributed to the sterically demanding cyclohexyl group. This bulky substituent provides a well-defined and rigid chiral environment around the catalytic center, which significantly enhances the facial discrimination of prochiral substrates, leading to high levels of enantioselectivity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (S)-2-Amino-3-cyclohexylpropan-1-ol in asymmetric synthesis, with a focus on the enantioselective addition of organozinc reagents to aldehydes.

Mechanism of Stereocontrol: A Look at the Transition State

The stereochemical outcome of reactions catalyzed by (S)-2-Amino-3-cyclohexylpropan-1-ol is dictated by the formation of a well-ordered transition state. In the case of the addition of diethylzinc to an aldehyde, the amino alcohol first reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, positioning it in a specific orientation relative to the chiral ligand. The bulky cyclohexyl group of the ligand effectively shields one face of the aldehyde's carbonyl group, compelling the ethyl group from the diethylzinc to attack from the less hindered face. This directed attack results in the preferential formation of one enantiomer of the resulting secondary alcohol.

application of "2-Amino-3-cyclohexylpropan-1-ol" in pharmaceutical synthesis

Application Note: 2-Amino-3-cyclohexylpropan-1-ol in Pharmaceutical Synthesis

Executive Summary: The "Saturated Phenylalaninol" Advantage

2-Amino-3-cyclohexylpropan-1-ol (also known as L-Cyclohexylalaninol ) is a critical chiral building block in modern medicinal chemistry. Structurally, it is the hydrogenated analog of L-phenylalaninol. While phenylalaninol relies on

This shift is vital in "escaping flatland"—the movement in drug discovery toward molecules with higher saturation (

-

Transition State Mimic: A precursor to hydroxyethylene isosteres in Renin and HIV Protease inhibitors .

-

Chiral Auxiliary: A scaffold for Evans-type oxazolidinones, offering distinct steric shielding compared to the benzyl group.

-

Ligand Scaffold: A backbone for

-ligands in asymmetric catalysis.

Chemical Profile & Handling

| Property | Data |

| CAS Number | 117160-99-3 (HCl salt), 103808-94-2 (Free base) |

| Molecular Formula | |

| Molecular Weight | 157.25 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, EtOH, DMSO; Moderate in |

| Stability | Hygroscopic (amine/alcohol nature). Store under inert atmosphere at -20°C. |

Handling Precaution: As a 1,2-amino alcohol, the free base is prone to

Strategic Synthetic Pathways

The utility of 2-Amino-3-cyclohexylpropan-1-ol stems from its divergent reactivity. The diagram below illustrates its origin and key transformations.

Figure 1: Synthetic provenance and divergent applications of 2-Amino-3-cyclohexylpropan-1-ol.

Core Protocol A: Synthesis of the Chiral Auxiliary (Oxazolidinone)

This protocol converts the amino alcohol into a 4-substituted-2-oxazolidinone. This auxiliary is used for asymmetric alkylations and aldol reactions, providing steric control via the bulky cyclohexyl group.

Mechanism: Nucleophilic attack of the amine on the carbonyl source (Triphosgene), followed by intramolecular alkoxide attack to close the ring.

Reagents:

-

Substrate: 2-Amino-3-cyclohexylpropan-1-ol (1.0 equiv)

-

Reagent: Triphosgene (0.35 equiv) [Note: Safer solid alternative to phosgene]

-

Base: Triethylamine (

) (2.5 equiv) -

Solvent: Dichloromethane (

), anhydrous

Step-by-Step Protocol:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve 2-Amino-3-cyclohexylpropan-1-ol (10 mmol) in anhydrous

(50 mL). Cool the solution to 0°C in an ice bath. -

Base Addition: Add

(25 mmol) dropwise. Stir for 10 minutes. -

Cyclization: Dissolve Triphosgene (3.5 mmol) in

(10 mL) in a separate vial. Add this solution slowly (dropwise) to the reaction mixture over 30 minutes at 0°C.-

Expert Tip: Slow addition prevents the formation of isocyanate dimers or intermolecular urea byproducts.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (the amine spot will disappear; a less polar oxazolidinone spot will appear).

-

Quench & Workup: Quench with saturated aqueous

. Extract with -

Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (typically 30-50% EtOAc in Hexanes).

Expected Yield: 85-95%

Key Analytic: IR signal at ~1750

Core Protocol B: Application in Renin Inhibitor Synthesis

In Renin and HIV protease inhibitors, the amino alcohol is often oxidized to an aldehyde and then reacted to form a hydroxyethylene transition state mimic .

Context: The cyclohexyl group fills the hydrophobic S1 subsite of the Renin enzyme more effectively than a phenyl group due to its volume and shape complementarity.

Workflow:

-

N-Protection: Protect the amine (e.g., Boc-anhydride).

-

Protocol: Amino alcohol +

+

-

-

Oxidation (Critical Step): Convert alcohol to aldehyde without racemization.

-

Method:Swern Oxidation or Parikh-Doering Oxidation . Avoid Jones reagent (too harsh, causes racemization).

-

Swern Protocol: Oxalyl chloride/DMSO at -78°C.

-

-

Chain Extension: React the aldehyde with a nucleophile (e.g., Grignard or enolate) to generate the secondary alcohol (the transition state mimic).

Figure 2: Workflow for converting the amino alcohol into a bioactive protease inhibitor scaffold.

Expert Troubleshooting & Tips

-

Purification of the Amino Alcohol:

-

If the commercial material is yellow/impure, recrystallize the HCl salt from Ethanol/Ether. The free base is an oil or low-melting solid that is harder to purify.

-

-

Racemization Risk:

-

The chiral center is alpha to the amine. When oxidizing to the aldehyde, the alpha-proton becomes acidic. Never store the aldehyde; generate it in situ and react immediately.

-

-

Solubility:

-

The cyclohexyl group makes the molecule significantly more lipophilic than the phenylalanine analog. If a reaction in water/methanol fails, switch to THF or Dichloromethane .

-

References

-

Structure & Renin Inhibition: Miyazaki, M., et al. "Conformational study of a potent human renin inhibitor: X-ray crystal structure of KRI-1314." Proceedings of the Japan Academy, Series B, 1992.

-

Triphosgene Protocol: Ghorbani-Choghamarani, A., et al.[3] "A decade review of triphosgene and its applications in organic reactions." Journal of the Iranian Chemical Society, 2020.

-

Oxazolidinone Synthesis: Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 1990, 68, 77.

-

Renin Inhibitor Design: Maibaum, J., et al. "Renin inhibitors containing a pyridyl amino diol derived C-terminus." Journal of Medicinal Chemistry, 1995.

-

General Properties: PubChem Compound Summary for CID 4068950, 2-Amino-3-cyclohexylpropan-1-ol.

Sources

- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. Introduction of Triphosgene_Chemicalbook [chemicalbook.com]

Application Note: Protocols for the Synthesis of 2-Amino-3-cyclohexylpropan-1-ol Derivatives

Abstract